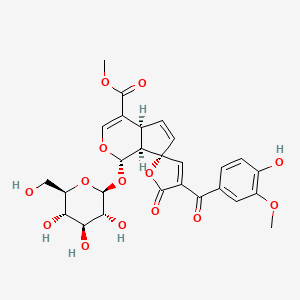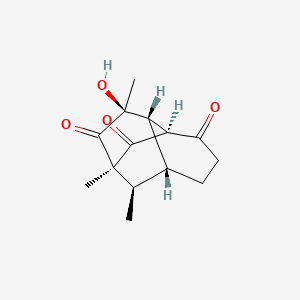
Ligulolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ligulolide A is a natural product found in Ligularia virgaurea with data available.
Scientific Research Applications
Unusual Sesquiterpene Lactones from Ligularia Virgaurea
- Research Focus: The study by Wu, Shi, and Yang (2004) isolated ligulolide A from Ligularia virgaurea spp. oligocephala. This work primarily contributed to understanding the novel sesquiterpene carbon framework of ligulolide A and proposed a biosynthetic process for it (Wu, Shi, & Yang, 2004).
Application in Antiviral Research
- Research Focus: Shi et al. (2008) explored the application of high-speed counter-current chromatography for isolating antiviral eremophilenolides, similar to ligulolide A, from Ligularia atroviolacea. The study highlighted the potential antiviral properties, particularly against hepatitis B virus (Shi et al., 2008).
Novel Sesquiterpenes Research
- Research Focus: Liu et al. (2007) discovered novel sesquiterpene dimers related to ligulolide A, such as ligularin A and ligulolide D. The study contributed to the structural understanding and potential applications of these compounds in biological contexts (Liu, Wu, Wei, & Shi, 2007).
Antiurolithic Effect Study
- Research Focus: Bashir and Gilani (2009) investigated the antiurolithic effects of Bergenia ligulata, a plant related to Ligulolide A's source. This research provides insights into the potential therapeutic applications of sesquiterpene lactones in treating urolithiasis (Bashir & Gilani, 2009).
Four New Eremophilendiolides from Ligularia Atroviolacea
- Research Focus: Shi et al. (2007) explored the isolation of new eremophilendiolides from Ligularia atroviolacea, contributing to the understanding of this class of compounds, which includes ligulolide A (Shi et al., 2007).
properties
Product Name |
Ligulolide A |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(1S,3'S,4R,4'S,5R)-3'-hydroxy-3',4',5-trimethylspiro[2,6-dioxabicyclo[3.1.0]hexane-4,2'-4,5,6,7-tetrahydroindene]-1',3-dione |
InChI |
InChI=1S/C15H18O5/c1-7-5-4-6-8-9(7)13(2,18)15(10(8)16)11(17)19-12-14(15,3)20-12/h7,12,18H,4-6H2,1-3H3/t7-,12+,13-,14-,15+/m0/s1 |
InChI Key |
JESVVVOFFDFWBB-PUKKRBINSA-N |
Isomeric SMILES |
C[C@H]1CCCC2=C1[C@]([C@@]3(C2=O)C(=O)O[C@H]4[C@@]3(O4)C)(C)O |
Canonical SMILES |
CC1CCCC2=C1C(C3(C2=O)C(=O)OC4C3(O4)C)(C)O |
synonyms |
ligulolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



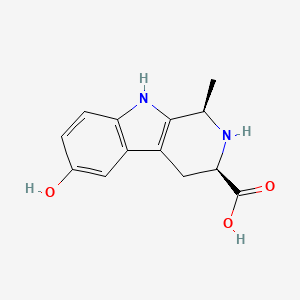

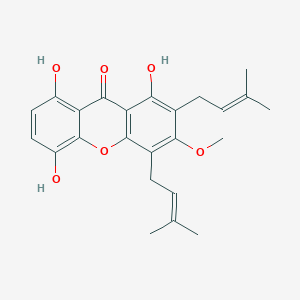
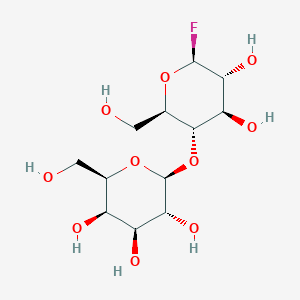
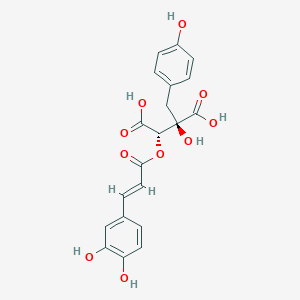


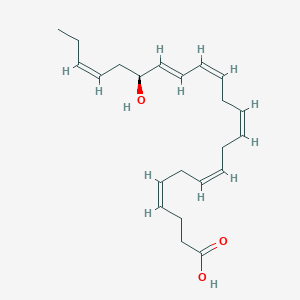
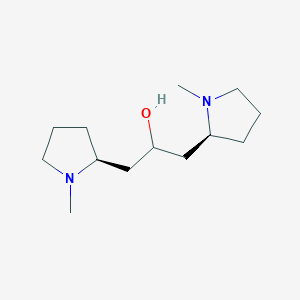
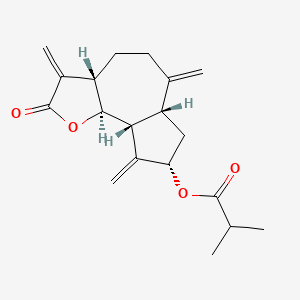
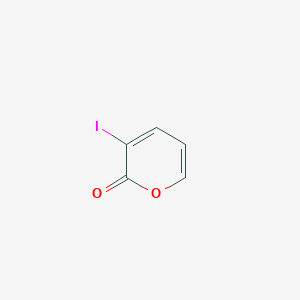
![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)
